molecular formula C23H15ClN4O2 B2861856 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291834-69-9

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2861856
CAS No.: 1291834-69-9
M. Wt: 414.85
InChI Key: ZRBQFFIHGBVZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core substituted with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group at position 3 and a 3-methylphenyl group at position 2. This scaffold is of interest due to its structural similarity to pharmacologically active compounds targeting ion channels (e.g., TRPA1/TRPV1 antagonists) and kinase inhibitors .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-5-4-6-17(13-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-9-11-16(24)12-10-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBQFFIHGBVZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}, and it features a complex structure that includes a phthalazinone core and an oxadiazole ring. The presence of the chlorophenyl and methylphenyl substituents enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, derivatives containing the phthalazinone structure have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

The mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Compounds derived from phthalazinone have been shown to arrest the cell cycle at different phases, particularly in the G2/M phase.
  • Induction of Apoptosis : There is evidence that these compounds can induce apoptosis in cancer cells, as indicated by increased levels of pro-apoptotic markers such as p53 and caspase 3 .
  • Enzyme Inhibition : The inhibition of key enzymes such as MAPK and Topo II has been linked to the anticancer activity of these compounds, suggesting a multifaceted approach to targeting cancer cell survival pathways .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives based on the phthalazinone scaffold and evaluated their antiproliferative activity. Notably, one derivative exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .
  • Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression. The binding affinity and specificity were assessed, confirming the potential for these compounds to act as effective inhibitors .
  • Comparative Activity : A comparative analysis of various phthalazinone derivatives revealed that modifications at specific positions significantly affected their biological activity. For example, substituents at the C4 position were crucial for enhancing anticancer properties .

Data Tables

Compound NameMolecular FormulaActivityMechanism
This compoundC22H23ClN4O3AnticancerCell Cycle Arrest, Apoptosis Induction
Other DerivativesVariesAnticancerEnzyme Inhibition (MAPK, Topo II)

Comparison with Similar Compounds

Key Structural Features:

  • 1,2,4-Oxadiazole ring : Enhances metabolic stability and π-π stacking interactions.
  • 4-Chlorophenyl group : Improves lipophilicity and receptor-binding affinity.
  • 3-Methylphenyl group : Modulates steric and electronic properties.

Structural Analogues with Phthalazinone/Oxadiazole Motifs

The following table summarizes structurally related compounds and their properties:

Compound ID/Name Substituents (R1, R2) Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound R1: 4-Cl-C6H4; R2: 3-Me-C6H4 Data unavailable Hypothesized TRP channel modulation
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) R1: 4-Cl-C6H4-CH2; Core: Benzimidazolone 381.83 Dual TRPA1/TRPV1 antagonist (IC50: 0.3 µM)
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one R1: 4-MeO-C6H4; R2: C6H5 396.41 No activity reported; used in SAR studies
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one R1: 3-Br-C6H4; R2: C6H5 445.27 Potential halogen-dependent selectivity
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one R1: 3,4-Me2-C6H3; R2: H 318.34 Explored for kinase inhibition
Key Observations:
  • Halogen Effects : The 4-chlorophenyl group in the target compound may enhance receptor affinity compared to methoxy (electron-donating) or bromo (bulkier) substituents .
  • Core Variations: Replacement of phthalazinone with benzimidazolone (e.g., compound 46) improves TRP antagonist activity but reduces metabolic stability due to increased hydrogen-bonding capacity .
  • Steric Effects : The 3-methylphenyl group in the target compound likely reduces off-target interactions compared to unsubstituted phenyl groups .
ADMET Predictions:
  • Metabolic Stability : 1,2,4-Oxadiazole rings generally resist oxidative metabolism, enhancing half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.